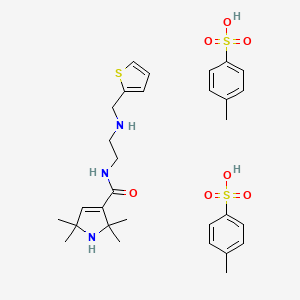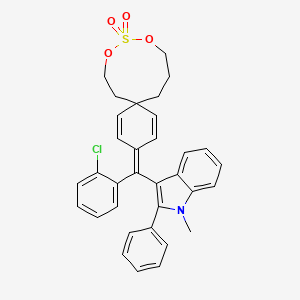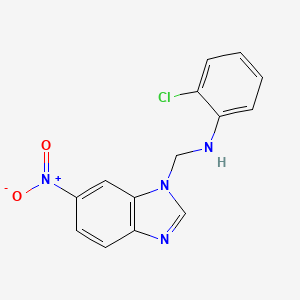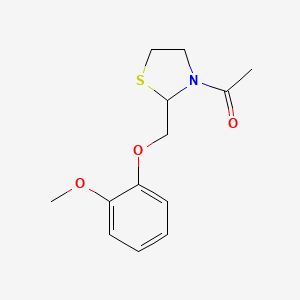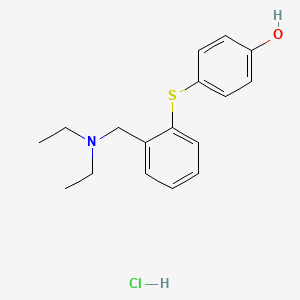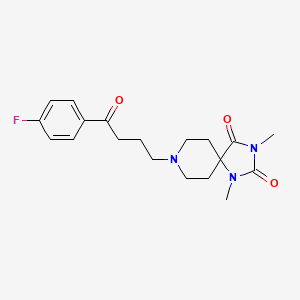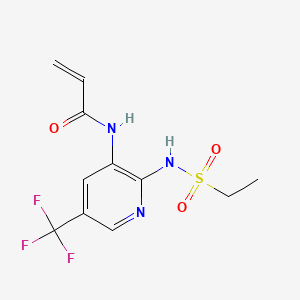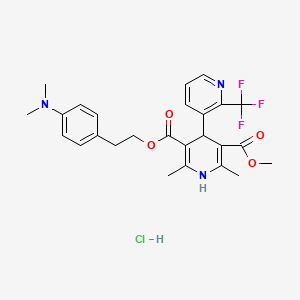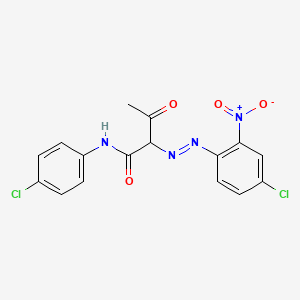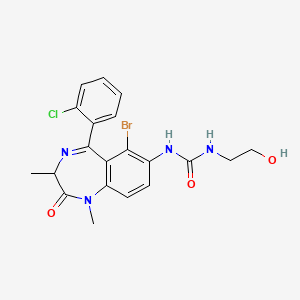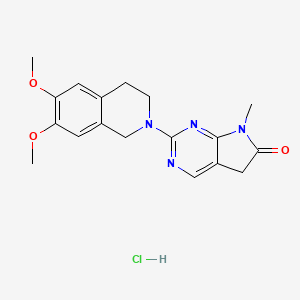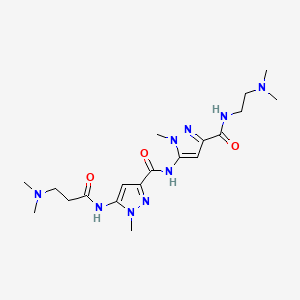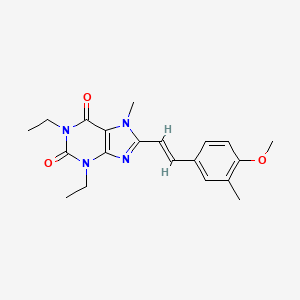
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine is a synthetic compound that belongs to the xanthine class of chemicals Xanthines are known for their stimulant effects, particularly on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the xanthine core: This can be achieved through the condensation of appropriate amines and urea derivatives under controlled conditions.
Introduction of the ethyl groups: Alkylation reactions are employed to introduce the ethyl groups at the 1 and 3 positions of the xanthine core.
Attachment of the methoxy and methylstyryl groups: This involves a series of substitution reactions, where the appropriate reagents are used to introduce these functional groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The methoxy and methylstyryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and as a stimulant.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulating receptor activity: It can interact with receptors in the central nervous system, altering neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator properties.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine is unique due to its specific structural features, such as the methoxy and methylstyryl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
155271-41-3 |
|---|---|
Molecular Formula |
C20H24N4O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O3/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(4)16(21-18)11-9-14-8-10-15(27-5)13(3)12-14/h8-12H,6-7H2,1-5H3/b11-9+ |
InChI Key |
ZHKNLTWDTOQZMQ-PKNBQFBNSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)C)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


